molecular formula C9H16O B14073107 7-Methoxy-1-methylcyclohept-1-ene CAS No. 102740-08-9

7-Methoxy-1-methylcyclohept-1-ene

Katalognummer: B14073107
CAS-Nummer: 102740-08-9
Molekulargewicht: 140.22 g/mol
InChI-Schlüssel: CTCDZCBQEYSRGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloheptene, 7-methoxy-1-methyl- is a derivative of cycloheptene, a seven-membered cycloalkene. This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the cycloheptene ring. Cycloheptene itself is known for its use as a raw material in organic chemistry and as a monomer in polymer synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptene, 7-methoxy-1-methyl- typically involves the functionalization of cycloheptene. One common method is the methoxylation of cycloheptene using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of the methoxy group at the desired position on the cycloheptene ring .

Industrial Production Methods

Industrial production of Cycloheptene, 7-methoxy-1-methyl- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Cycloheptene, 7-methoxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Diols: Resulting from the dihydroxylation of the double bond.

    Cycloheptane Derivatives: Produced through reduction reactions.

Wissenschaftliche Forschungsanwendungen

Cycloheptene, 7-methoxy-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of Cycloheptene, 7-methoxy-1-methyl- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and its ability to bind to specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cycloheptene, 7-methoxy-1-methyl- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups on a seven-membered ring structure makes it a valuable compound for various chemical transformations and applications .

Eigenschaften

CAS-Nummer

102740-08-9

Molekularformel

C9H16O

Molekulargewicht

140.22 g/mol

IUPAC-Name

7-methoxy-1-methylcycloheptene

InChI

InChI=1S/C9H16O/c1-8-6-4-3-5-7-9(8)10-2/h6,9H,3-5,7H2,1-2H3

InChI-Schlüssel

CTCDZCBQEYSRGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCCCCC1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.